molecular formula C23H31N5O3 B2494006 1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine CAS No. 2034557-86-1

1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine

Cat. No.: B2494006
CAS No.: 2034557-86-1
M. Wt: 425.533
InChI Key: NEFALRCMBASEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C23H31N5O3 and its molecular weight is 425.533. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of CHEMBL4583436 is the recombinant human full-length N-terminal His-tagged LDHA (1 to 332 residues) . This enzyme plays a crucial role in the glycolytic pathway, catalyzing the conversion of L-lactate and NAD to pyruvate and NADH in the final step of anaerobic glycolysis.

Mode of Action

CHEMBL4583436 acts as an inhibitor of its target enzyme . It binds to the active site of the enzyme, preventing its normal substrate from accessing the site. This inhibits the enzyme’s activity, leading to a decrease in the conversion of L-lactate and NAD to pyruvate and NADH.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-30-20-5-2-4-19(16-20)26-13-11-25(12-14-26)18-6-9-27(10-7-18)22(29)21-17-24-28-8-3-15-31-23(21)28/h2,4-5,16-18H,3,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFALRCMBASEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4=C5N(CCCO5)N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.